molecular formula C19H32N3O3+ B11205783 N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium

N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium

Cat. No.: B11205783
M. Wt: 350.5 g/mol
InChI Key: LFDRQHONPOADRH-UHFFFAOYSA-O
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Description

N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium is a complex organic compound with a unique structure that combines a quinoline derivative with an aminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Hydroxylation and Oxidation:

    Amidation: The quinoline derivative is then reacted with an appropriate amine, such as N,N,N-triethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Quaternization: The final step involves the quaternization of the amine group to form the aminium ion, which can be achieved using alkyl halides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The aminium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline core can interact with active sites of enzymes, while the aminium group can form ionic interactions with negatively charged residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the aminium functionality.

    N,N,N-Triethylammonium Compounds: These compounds have the aminium group but differ in the rest of their structure.

Uniqueness

N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium is unique due to its combination of a quinoline core with an aminium group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H32N3O3+

Molecular Weight

350.5 g/mol

IUPAC Name

triethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]azanium

InChI

InChI=1S/C19H31N3O3/c1-4-22(5-2,6-3)13-9-12-20-18(24)16-17(23)14-10-7-8-11-15(14)21-19(16)25/h4-13H2,1-3H3,(H2-,20,21,23,24,25)/p+1

InChI Key

LFDRQHONPOADRH-UHFFFAOYSA-O

Canonical SMILES

CC[N+](CC)(CC)CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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